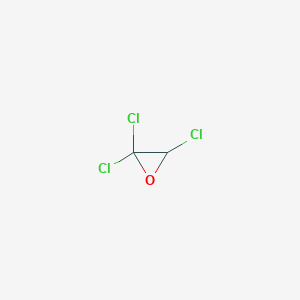
4-Fluoro-2-(trifluoromethyl)benzonitrile
概要
説明
“4-Fluoro-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3F4N . It is used as a pharmaceutical intermediate and also for the synthesis of diphenylthioethers .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(trifluoromethyl)benzonitrile” can be represented by the SMILES string Fc1ccc(C#N)c(c1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with a fluorine atom and a trifluoromethyl group attached to it, along with a nitrile group.
Physical And Chemical Properties Analysis
“4-Fluoro-2-(trifluoromethyl)benzonitrile” is a solid substance . It is insoluble in water but almost transparent in methanol . Its molecular weight is 189.11 g/mol .
科学的研究の応用
Pharmaceutical Intermediates
4-Fluoro-2-(trifluoromethyl)benzonitrile: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its role is crucial in the development of new drugs, especially those that require a fluorinated aromatic ring as part of their molecular structure. The presence of both fluorine and the trifluoromethyl group can significantly influence the biological activity of pharmaceuticals, affecting their potency, selectivity, and metabolic stability.
Synthesis of Diphenylthioethers
This compound serves as a starting material for the synthesis of diphenylthioethers . Diphenylthioethers are valuable in chemical research for their potential applications in creating new materials, serving as ligands in transition metal complexes, and as intermediates in the production of more complex organic molecules.
Environmental Studies
Research into the environmental fate of fluorinated compounds often requires model substances. 4-Fluoro-2-(trifluoromethyl)benzonitrile, due to its stability and well-defined structure, can be used in studies assessing the biodegradation and transport of fluorinated pollutants in the environment.
Each of these applications leverages the unique chemical properties of 4-Fluoro-2-(trifluoromethyl)benzonitrile , demonstrating its versatility and importance in scientific research across various fields. The compound’s solubility profile and stability make it particularly suitable for these roles .
Safety and Hazards
“4-Fluoro-2-(trifluoromethyl)benzonitrile” is considered hazardous. It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
将来の方向性
作用機序
Target of Action
The primary targets of 4-Fluoro-2-(trifluoromethyl)benzonitrile are currently unknown. This compound is a unique chemical used by early discovery researchers . More research is needed to identify its specific targets and their roles.
Biochemical Pathways
As a unique chemical, its effects on biochemical pathways and their downstream effects are still under investigation .
Result of Action
As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are subjects of ongoing study .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(trifluoromethyl)benzonitrile. It is known that the compound is a solid under normal conditions , and it is insoluble in water but almost transparent in methanol . These properties could influence its stability and efficacy in different environments.
特性
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCPQUYXMFXCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345507 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194853-86-6 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using continuous flow chemistry for the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile as opposed to traditional batch methods?
A1: The research highlights several advantages of continuous flow chemistry for this specific reaction: []
- Enhanced Regioselectivity: Continuous flow allows for precise control of reaction parameters, leading to a higher yield of the desired 3-iodo regioisomer compared to the 5-iodo isomer. []
- Scalability: The study demonstrates the feasibility of scaling up the continuous flow process for gram-scale production of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. []
- Real-Time Monitoring: The use of in situ NMR and IR spectroscopy in the continuous flow setup allows for real-time monitoring of the lithiation step, providing valuable mechanistic insights into the equilibration of the aryl lithium regioisomers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)



